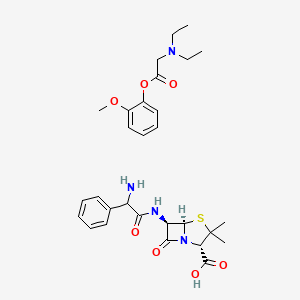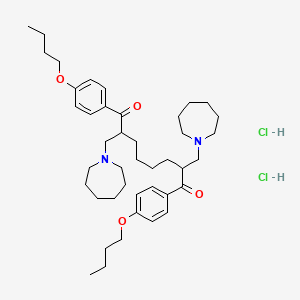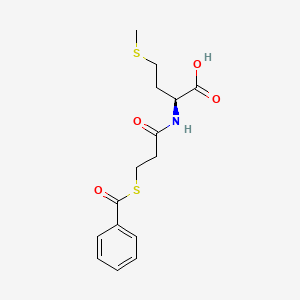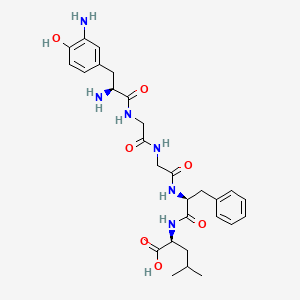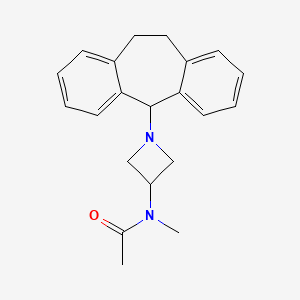
Hexanal butane-2,3-diol acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanal butane-2,3-diol acetal, also known as 4,5-dimethyl-2-pentyl-1,3-dioxolane, is an organic compound belonging to the class of 1,3-dioxolanes. It is a clear, colorless liquid with a sweet, fatty, green aroma. This compound is primarily used as a flavoring agent in the food industry .
Preparation Methods
Hexanal butane-2,3-diol acetal is synthesized through the reaction of hexanal with butane-2,3-diol. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of butane-2,3-diol to form the acetal. This process is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions .
In industrial production, the synthesis of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, has also been explored to improve the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Hexanal butane-2,3-diol acetal undergoes various chemical reactions, including:
Oxidation: The acetal can be oxidized to form the corresponding carboxylic acid.
Reduction: The acetal can be reduced to form the corresponding alcohol.
Substitution: The acetal can undergo nucleophilic substitution reactions, where the acetal group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetal can yield hexanoic acid, while reduction can yield hexanol .
Scientific Research Applications
Hexanal butane-2,3-diol acetal has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of acetal formation and reactivity.
Biology: The compound is used in studies of flavor perception and olfaction.
Medicine: this compound is used in the development of flavor-enhanced pharmaceuticals.
Industry: The compound is used as a flavoring agent in the food and beverage industry.
Mechanism of Action
The mechanism of action of hexanal butane-2,3-diol acetal involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its characteristic aroma . The molecular targets of this compound are the olfactory receptors, which are G-protein-coupled receptors located on the surface of olfactory sensory neurons .
Comparison with Similar Compounds
Hexanal butane-2,3-diol acetal is similar to other acetals, such as cyclohexanone diethyl ketal and heptanal glyceryl acetal. it is unique in its specific aroma profile and its use as a flavoring agent .
Properties
CAS No. |
155639-75-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4,5-dimethyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-10-11-8(2)9(3)12-10/h8-10H,4-7H2,1-3H3 |
InChI Key |
CMOJDAJROWMHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1OC(C(O1)C)C |
density |
0.845-0.851 |
physical_description |
Clear, colourless liquid; Sweet, fatty, green aroma |
solubility |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


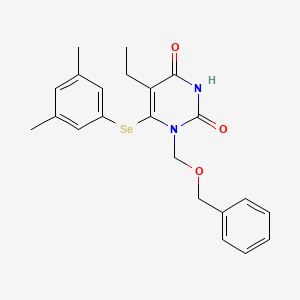
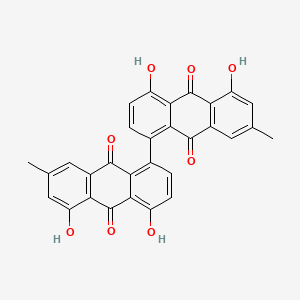
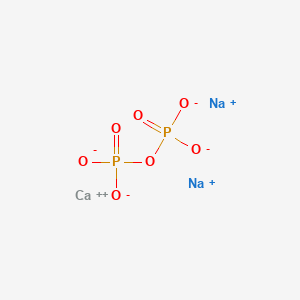
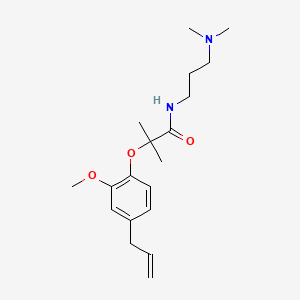
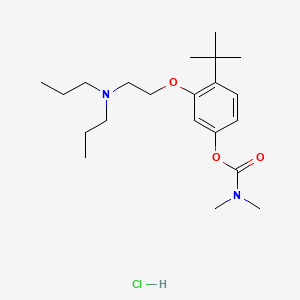
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)


![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
